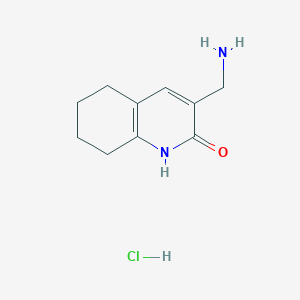

3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The closest compound I found is "[3-(Aminomethyl)phenyl]methanol hydrochloride" . It’s an organic building block used in chemical synthesis .

Synthesis Analysis

While specific synthesis methods for “3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride” were not found, amines, in general, can undergo various reactions. For instance, they can react with acid chlorides to form amides .Molecular Structure Analysis

The molecular structure of a compound similar to yours, “3-(Aminomethyl)benzoic acid hydrochloride”, has been reported . It has a molecular formula of C8H10ClNO2 .Chemical Reactions Analysis

Amines, such as the one in your compound, can act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Applications De Recherche Scientifique

Catalyst for Amidation and Esterification

- Effective Catalyst : 3-(Aminomethyl)benzeneboronic acid hydrochloride (a related compound) has been shown to be an effective catalyst for amidation and esterification of carboxylic acids . While direct evidence for AMPBH in this specific role is limited, its structural similarity suggests potential catalytic activity in similar reactions.

Ligand for Protein and Enzyme Studies

- Protein and Enzyme Investigations : The boron atom in AMPBH exhibits a strong affinity for proteins and enzymes. Researchers use it as a ligand to study protein structures and mechanisms. By forming complexes with target proteins, AMPBH aids in elucidating their functions and interactions .

Drug Delivery Systems

- Functionalized Nanoparticles : Researchers have developed phenylboronic acid-functionalized nanoparticles for drug delivery. These nanoparticles, incorporating AMPBH, enhance the targeted delivery of therapeutic agents .

Photoacoustic Imaging

- In Situ Monitoring : AMPBH-linked RGD-dextran/purpurin 18 conjugates have been explored for in situ monitoring of intracellular structural changes using photoacoustic signals. This application highlights its potential in imaging and diagnostics .

Proteasome Inhibitors

- Selective Inhibitors : While not directly studied for this purpose, related phenylboronic acid derivatives have been investigated as selective inhibitors of the human constitutive proteasome beta 5c chymotryptic subunit. Further research could explore AMPBH’s potential in proteasome inhibition .

Mécanisme D'action

Target of Action

It is structurally similar to 3-aminomethylphenylboronic acid , which is known to inhibit Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis .

Mode of Action

Based on its structural similarity to 3-aminomethylphenylboronic acid, it might inhibit leurs, thereby affecting protein synthesis . The inhibition of LeuRS could potentially lead to the disruption of protein synthesis, affecting the growth and survival of the bacteria .

Biochemical Pathways

The inhibition of leurs would affect the protein synthesis pathway . This could lead to downstream effects such as disruption of cellular functions and processes that rely on these proteins.

Result of Action

Based on its potential inhibition of leurs, it could disrupt protein synthesis, leading to impaired growth and survival of the bacteria .

Propriétés

IUPAC Name |

3-(aminomethyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13;/h5H,1-4,6,11H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBJRQAHIUTZLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C(=O)N2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399643.png)

![2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate](/img/structure/B2399644.png)

![1-(Furan-2-yl)-2-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)ethanone oxalate](/img/structure/B2399645.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2399648.png)

![4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2399649.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acrylamide](/img/structure/B2399652.png)

![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline](/img/structure/B2399653.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2399654.png)

![3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2399661.png)

![(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/no-structure.png)

![4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2399665.png)